Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone
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Overview
Description
Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone is a complex organic compound that features a morpholine ring, a thiophene ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with a piperazine derivative under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often include specific temperatures, solvents, and pH levels to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex in Mycobacterium tuberculosis . This inhibition disrupts the bacterial respiratory chain, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog that lacks the thiophene and piperazine rings.
Thiophene Derivatives: Compounds that contain the thiophene ring but lack the morpholine and piperazine rings.
Piperazine Derivatives: Compounds that contain the piperazine ring but lack the morpholine and thiophene rings.
Uniqueness
Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties
Properties
IUPAC Name |
[4-(morpholine-4-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c18-13(12-2-1-11-21-12)15-3-5-16(6-4-15)14(19)17-7-9-20-10-8-17/h1-2,11H,3-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPYYOYPZQUCFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)C(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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